molecular formula C11H23N3 B1426727 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine CAS No. 723341-87-5

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine

Cat. No.: B1426727
CAS No.: 723341-87-5
M. Wt: 197.32 g/mol
InChI Key: CFAJUZYHRQDOHA-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23N3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a cyclohexane ring substituted with a 4-methylpiperazine group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-methylpiperazine under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the intermediate compounds . The reaction is usually carried out in an organic solvent like ethanol or methanol at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters . The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJUZYHRQDOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Reactant of Route 2
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
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4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Reactant of Route 4
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4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Reactant of Route 5
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine
Reactant of Route 6
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine

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